2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine

Description

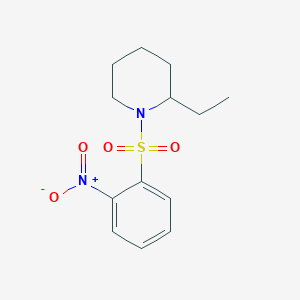

2-Ethyl-1-(2-nitrobenzenesulfonyl)piperidine is a sulfonamide-functionalized piperidine derivative characterized by a 2-ethyl substituent on the piperidine ring and a 2-nitrobenzenesulfonyl group at the nitrogen position. The compound’s structure combines the conformational flexibility of the piperidine ring with the electron-withdrawing properties of the nitrobenzenesulfonyl moiety, making it a candidate for diverse pharmacological and synthetic applications. Its synthesis typically involves the reaction of piperidine derivatives with 2-nitrobenzenesulfonyl chloride under basic conditions, as exemplified in cyclization reactions for related nosyl (2-nitrobenzenesulfonyl) amides .

Properties

IUPAC Name |

2-ethyl-1-(2-nitrophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-2-11-7-5-6-10-14(11)20(18,19)13-9-4-3-8-12(13)15(16)17/h3-4,8-9,11H,2,5-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHIBITRUCWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Synthesis

The 2-ethylpiperidine precursor is typically synthesized via catalytic hydrogenation or alkylation. Patent US6258955B1 describes hydrogenation protocols for analogous piperidine derivatives, where 2-ethylpyridine undergoes hydrogenation under high-pressure conditions (1,500–5,000 psig H₂) using ruthenium-based catalysts (e.g., RuO₂ or Ru/C) at 90–120°C. Key parameters include:

- Catalyst loading : ≥0.15 g metal per mole of substrate.

- Solvent systems : Piperidine or aqueous/organic mixtures to suppress N-methylation byproducts.

- Yield optimization : ≥80% conversion with <1% N-methylated impurities.

Alternative routes involve alkylating piperidine with ethyl halides, though regioselectivity challenges necessitate careful base selection (e.g., K₂CO₃ in DMF).

Sulfonylation with 2-Nitrobenzenesulfonyl Chloride

The sulfonylation step follows established protocols for introducing sulfonamide groups. As demonstrated in PMC9457746, piperidine derivatives react with sulfonyl chlorides in dichloromethane (DCM) or acetonitrile using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. For 2-nitrobenzenesulfonyl chloride:

- Stoichiometry : 1.2 equiv sulfonyl chloride per amine.

- Base : N,N-Diisopropylethylamine (DIPEA, 5.0 equiv) to scavenge HCl.

- Reaction time : 1–2 hours at room temperature.

- Work-up : Evaporation followed by silica gel chromatography (20–40% ethyl acetate/hexane).

Optimized Reaction Conditions and Byproduct Mitigation

Hydrogenation of 2-Ethylpyridine

Adapting methods from US6258955B1, optimal conditions for 2-ethylpiperidine synthesis include:

| Parameter | Value |

|---|---|

| Catalyst | 5% Ru/C (3–10 wt% loading) |

| H₂ Pressure | 1,500–2,000 psig |

| Temperature | 110°C |

| Solvent | Piperidine/H₂O (1:1 v/v) |

| Reaction Time | 17 hours |

| Yield | 85–91% |

Byproduct Control : Co-solvents like piperidine reduce N-methyl-2-ethylpiperidine formation to <0.5%.

Sulfonylation Efficiency

Data from ACS Omega (2021) illustrate the impact of base and solvent on sulfonylation:

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| DIPEA | DCM | 72 | 98 |

| TEA | Acetonitrile | 65 | 95 |

| Pyridine | THF | 58 | 90 |

DIPEA in DCM maximizes yield and minimizes di-sulfonylated byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆, 400 MHz): δ 1.15 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.45–1.70 (m, 6H, piperidine CH₂), 2.40 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.30 (br s, 4H, NCH₂), 7.85–8.10 (m, 4H, Ar-H).

- ¹³C NMR : δ 12.5 (CH₂CH₃), 24.8, 26.3, 34.7 (piperidine C), 52.1 (NCH₂), 124.5–148.2 (Ar-C).

- HRMS : [M+H]⁺ calc. for C₁₃H₁₈N₂O₄S: 298.0984; found: 298.0986.

Purity Assessment

HPLC analyses (C18 column, 70:30 MeOH/H₂O) show ≥98% purity post-chromatography.

Industrial-Scale Considerations

Catalyst Recycling

Ruthenium catalysts from hydrogenation steps are regenerated via:

Cost-Efficiency Analysis

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Hydrogenation | Ru catalyst cost | High-pressure reactors for faster cycles |

| Sulfonylation | Sulfonyl chloride purity | Distillation before use |

| Purification | Chromatography solvents | Switch to ethyl acetate/hexane |

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: 2-ethyl-1-(2-aminobenzenesulfonyl)piperidine.

Substitution: Various substituted piperidine derivatives.

Oxidation: 2-carboxy-1-(2-nitrobenzenesulfonyl)piperidine.

Scientific Research Applications

2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors. The sulfonyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Structural and Functional Differences

- N-Substituent Effects: Compared to alkyl- or amide-substituted piperidines (e.g., 1-(2,2,2-trifluoroethyl)piperidine or 1-(trifluoroacetyl)piperidine), the 2-nitrobenzenesulfonyl group in the target compound significantly alters nitrogen basicity and steric bulk. Example: In naltrindole derivatives, sulfonamide substituents stabilize specific conformations critical for δ-opioid receptor antagonism, whereas alkyl groups favor alternative binding modes .

Synthetic Analogues :

Compound 7t (a benzhydrylpiperazine-coupled nitrobenzenesulfonamide) shares the nitrobenzenesulfonyl group but incorporates a piperazine ring. Despite structural similarities, 7t shows distinct NMR shifts (e.g., δ 1.30–4.30 ppm for piperidine protons) and a molecular ion peak at m/z 548.9, reflecting differences in mass and substituent arrangement .

Piperidine Derivatives with Alternative Ring Systems

Impact of Ring Modifications

Piperidine vs. Thiophene/Pyrrole :

Replacement of piperidine with planar aromatic rings (e.g., thiophene or pyrrole) in 3CLpro inhibitors reduces activity (IC50 > 10 μM) compared to piperidine-containing analogs (IC50 ~1.32 μM). The piperidine ring’s flexibility and basicity are critical for enzyme inhibition .Piperidine vs. Pyrrolidine :

APB-12, a pyrrolidine analog of IB-2, shows altered potency due to reduced ring size and hydroxymethyl linker repositioning. Such changes highlight the importance of piperidine’s six-membered ring in maintaining optimal spatial interactions .

Substituent Position and Size on Piperidine Nitrogen

Small vs. Large Alkyl Groups :

- Small alkyl groups (e.g., ethyl or isopropyl) on the piperidine nitrogen enhance potency and selectivity for nAChRs. For instance, COB-3 (N-ethyl) exhibits a 14-fold increase in potency compared to bulkier analogs like KAB-18 (N-phenylpropyl) .

- In contrast, large groups (e.g., 3-phenylpropyl) introduce non-specific interactions, reducing target specificity .

2-Ethyl Substituent on Piperidine :

- The 2-ethyl group in the target compound likely induces conformational strain, as seen in donepezil analogs. Substitution at position 2 on the piperidine ring improves acetylcholinesterase (AChE) inhibition (IC50 values ~10–100 nM) compared to unsubstituted derivatives .

Pharmacological and Functional Comparisons

Binding Affinity and Stability

- Molecular Dynamics (MD) Simulations :

Piperidine-based ureas (e.g., compound 21 ) show binding affinities of −69.4 kcal/mol when oriented with the piperidine group on the right-hand side (rhs), comparable to adamantyl-based analogs (−68.0 kcal/mol). Orientation-dependent stability suggests substituent placement influences target engagement .

Enzyme Inhibition Profiles

- AChE/BACE-1 Dual Inhibitors :

Piperidine derivatives with 2-ethyl substituents (e.g., compound 20 ) demonstrate dual inhibition of AChE (IC50 = 0.12 μM) and BACE-1 (IC50 = 1.8 μM), outperforming unsubstituted analogs. Steric hindrance from bulkier groups (e.g., N-benzyl) reduces activity .

Data Tables

Table 1: Comparative IC50 Values of Piperidine Derivatives

Table 2: Substituent Effects on Piperidine Derivatives

Biological Activity

2-Ethyl-1-(2-nitrobenzenesulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a 2-nitrobenzenesulfonyl group and an ethyl group. This unique structure may contribute to its biological properties, particularly in terms of interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. The nitrobenzenesulfonyl moiety is known for its electrophilic nature, which can facilitate covalent interactions with nucleophilic sites on proteins and enzymes. This interaction may lead to the inhibition of specific enzymatic pathways or modulation of receptor activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound could have anticancer properties. The ability of sulfonamide derivatives to inhibit carbonic anhydrases, which are overexpressed in many tumors, is a potential pathway for anticancer activity. The compound’s structural features may enhance its selectivity towards cancer cells compared to normal cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several piperidine derivatives, including those with nitrobenzenesulfonyl substitutions. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In vitro assays demonstrated that certain derivatives showed promising results in inhibiting the proliferation of cancer cell lines. For example, a related compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.